4-Amino-2-(2-hydroxyethoxy)phenol
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Overview
Description
4-Amino-2-(2-hydroxyethoxy)phenol is an organic compound with the molecular formula C8H11NO3 It is a derivative of phenol, characterized by the presence of an amino group at the 4-position and a hydroxyethoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(2-hydroxyethoxy)phenol typically involves the hydroxyethylation of 2-amino-5-nitrophenol. The process begins by mixing 2-amino-5-nitrophenol with an alkali and a solvent, followed by the addition of a hydroxyethylation reagent. The reaction is carried out under specific pressure and temperature conditions to yield 2-(3-nitro-6-aminophenoxy)ethanol. This intermediate is then reacted with chloroethyl chloroformate in the presence of a catalyst, followed by condensation and hydrolysis to produce the final product .
Industrial Production Methods
Industrial production methods for this compound are designed to be economical and environmentally friendly. The process aims to achieve high yield and purity while minimizing waste generation. The use of catalysts and optimized reaction conditions ensures efficient production suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(2-hydroxyethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichromate (Na2Cr2O7) and potassium nitrosodisulfonate (Fremy’s salt).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used to convert quinones to hydroquinones.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are used under acidic conditions for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used
Scientific Research Applications
4-Amino-2-(2-hydroxyethoxy)phenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-2-(2-hydroxyethoxy)phenol involves its interaction with molecular targets and pathways. The compound’s hydroxyl and amino groups enable it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(2-hydroxyethoxy)phenol
- 4-Amino-2-(2-methoxyethoxy)phenol
- 2-Amino-4-(2-methoxyethoxy)phenol
Uniqueness
4-Amino-2-(2-hydroxyethoxy)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
196198-80-8 |
---|---|
Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
4-amino-2-(2-hydroxyethoxy)phenol |
InChI |
InChI=1S/C8H11NO3/c9-6-1-2-7(11)8(5-6)12-4-3-10/h1-2,5,10-11H,3-4,9H2 |
InChI Key |
DSVRZWSDAPTPDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)OCCO)O |
Origin of Product |
United States |
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